molecular formula C16H13BrN2O3 B11573982 3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11573982
M. Wt: 361.19 g/mol
InChI Key: CKAKENFFGATLFP-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with 2,3-dimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The presence of the bromine atom makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole has found applications in several scientific fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the oxadiazole ring and the bromine atom may allow it to bind to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-Bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H13BrN2O3/c1-20-13-5-3-4-12(14(13)21-2)16-18-15(19-22-16)10-6-8-11(17)9-7-10/h3-9H,1-2H3

InChI Key

CKAKENFFGATLFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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